5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a heterocyclic compound that contains a pyrazole ring. Heterocyclic compounds, especially those containing nitrogen, play a significant role in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of 5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carbaldehyde involves its interaction with specific molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carbaldehyde include:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives: Studied for their antitubercular activity.
Indole derivatives: These compounds also exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H13ClN2O2 |
---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4H-pyrazole-1-carbaldehyde |
InChI |
InChI=1S/C12H13ClN2O2/c1-2-11-7-12(17,15(8-16)14-11)9-3-5-10(13)6-4-9/h3-6,8,17H,2,7H2,1H3 |
InChI Key |
RXSKBTSCYWTZII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.